molecular formula C11H9N3O3S2 B2831655 (4-Amino-2-(methylthio)thiazol-5-yl)(2-nitrophenyl)methanone CAS No. 2237942-23-1

(4-Amino-2-(methylthio)thiazol-5-yl)(2-nitrophenyl)methanone

Cat. No.: B2831655
CAS No.: 2237942-23-1
M. Wt: 295.33
InChI Key: WSCVNRJYZCBJSR-UHFFFAOYSA-N
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Description

(4-Amino-2-(methylthio)thiazol-5-yl)(2-nitrophenyl)methanone is a complex organic compound that features a thiazole ring, a nitrophenyl group, and an amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Amino-2-(methylthio)thiazol-5-yl)(2-nitrophenyl)methanone typically involves multi-step organic reactions. One common method includes the reaction of 2-nitrobenzoyl chloride with 4-amino-2-(methylthio)thiazole in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for maximizing yield and minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

(4-Amino-2-(methylthio)thiazol-5-yl)(2-nitrophenyl)methanone undergoes various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as tin(II) chloride or iron powder in acidic conditions.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring and the nitrophenyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Tin(II) chloride, iron powder, hydrochloric acid.

    Substitution: Nucleophiles like amines, thiols, and halides.

Major Products

    Oxidation: Oxidized thiazole derivatives.

    Reduction: Amino derivatives of the nitrophenyl group.

    Substitution: Various substituted thiazole and nitrophenyl derivatives.

Scientific Research Applications

(4-Amino-2-(methylthio)thiazol-5-yl)(2-nitrophenyl)methanone has several scientific research applications:

    Medicinal Chemistry: It is explored for its potential as an antimicrobial, antiviral, and anticancer agent due to its unique structural features.

    Pharmaceuticals: The compound is investigated for its role in drug development, particularly in designing inhibitors for specific enzymes and receptors.

    Materials Science: It is used in the synthesis of advanced materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of (4-Amino-2-(methylthio)thiazol-5-yl)(2-nitrophenyl)methanone involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The nitrophenyl group can participate in electron transfer reactions, affecting cellular processes. The compound’s overall effect is determined by its ability to modulate specific biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Sulfathiazole: An antimicrobial agent with a thiazole ring.

    Ritonavir: An antiretroviral drug containing a thiazole moiety.

    Abafungin: An antifungal agent with a thiazole structure.

Uniqueness

(4-Amino-2-(methylthio)thiazol-5-yl)(2-nitrophenyl)methanone is unique due to the presence of both a nitrophenyl group and a thiazole ring, which confer distinct chemical and biological properties

Properties

IUPAC Name

(4-amino-2-methylsulfanyl-1,3-thiazol-5-yl)-(2-nitrophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3O3S2/c1-18-11-13-10(12)9(19-11)8(15)6-4-2-3-5-7(6)14(16)17/h2-5H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSCVNRJYZCBJSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC(=C(S1)C(=O)C2=CC=CC=C2[N+](=O)[O-])N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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